molecular formula C12H17BN4O2 B6149176 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1257553-99-3

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B6149176
CAS No.: 1257553-99-3
M. Wt: 260.1
InChI Key:
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Description

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions include heating the reaction mixture under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Pyridine Derivatives: Resulting from the reduction of the pyridine ring.

  • Substituted Boronic Acids: Formed through substitution reactions with nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Its derivatives are explored for potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is utilized in the production of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine:

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative used in biochemical assays.

This comprehensive overview highlights the significance of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine in scientific research and industry. Its unique properties and diverse applications make it a valuable compound for further exploration and development.

Properties

CAS No.

1257553-99-3

Molecular Formula

C12H17BN4O2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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